Ethyl 2-({[(2-bromophenyl)carbonyl]carbamothioyl}amino)-4-(3,4-dimethoxyphenyl)-5-methylthiophene-3-carboxylate
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Overview
Description
ETHYL 2-({[(2-BROMOPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-4-(3,4-DIMETHOXYPHENYL)-5-METHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes bromophenyl, formamido, methanethioyl, dimethoxyphenyl, and methylthiophene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-({[(2-BROMOPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-4-(3,4-DIMETHOXYPHENYL)-5-METHYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Bromination: Introduction of the bromine atom into the phenyl ring.
Formamidation: Formation of the formamido group.
Thioylation: Introduction of the methanethioyl group.
Coupling Reactions: Formation of the thiophene ring and attachment of the dimethoxyphenyl and methyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-({[(2-BROMOPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-4-(3,4-DIMETHOXYPHENYL)-5-METHYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Coupling Reactions: Formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium catalysts for coupling reactions). Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while coupling reactions may produce complex organic molecules with extended conjugation.
Scientific Research Applications
ETHYL 2-({[(2-BROMOPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-4-(3,4-DIMETHOXYPHENYL)-5-METHYLTHIOPHENE-3-CARBOXYLATE has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the production of advanced materials and as a precursor for the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of ETHYL 2-({[(2-BROMOPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-4-(3,4-DIMETHOXYPHENYL)-5-METHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. Detailed studies on its mechanism of action are essential to understand its potential therapeutic and biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ETHYL 2-({[(2-BROMOPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-4-(3,4-DIMETHOXYPHENYL)-5-METHYLTHIOPHENE-3-CARBOXYLATE include other thiophene derivatives and compounds with similar functional groups, such as:
Thiophene-3-carboxylates: Compounds with a thiophene ring and carboxylate group.
Bromophenyl derivatives: Compounds with a bromophenyl group.
Dimethoxyphenyl derivatives: Compounds with a dimethoxyphenyl group.
Uniqueness
The uniqueness of ETHYL 2-({[(2-BROMOPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-4-(3,4-DIMETHOXYPHENYL)-5-METHYLTHIOPHENE-3-CARBOXYLATE lies in its specific combination of functional groups and its potential applications in various fields. Its complex structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C24H23BrN2O5S2 |
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Molecular Weight |
563.5 g/mol |
IUPAC Name |
ethyl 2-[(2-bromobenzoyl)carbamothioylamino]-4-(3,4-dimethoxyphenyl)-5-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C24H23BrN2O5S2/c1-5-32-23(29)20-19(14-10-11-17(30-3)18(12-14)31-4)13(2)34-22(20)27-24(33)26-21(28)15-8-6-7-9-16(15)25/h6-12H,5H2,1-4H3,(H2,26,27,28,33) |
InChI Key |
GSVCDKRGTRGCGN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C2=CC(=C(C=C2)OC)OC)C)NC(=S)NC(=O)C3=CC=CC=C3Br |
Origin of Product |
United States |
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